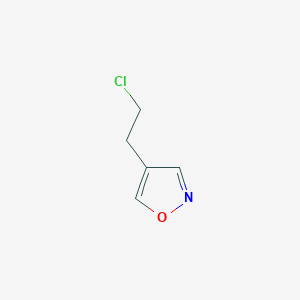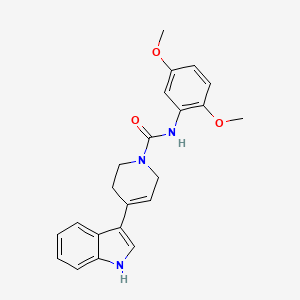
1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, also known as CMS, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. CMS belongs to the class of sulfonyl-containing compounds and has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Environmental Pollution and Health Effects
Studies on PFAS, compounds containing sulfonyl groups similar to the target molecule, have shown that they are persistent environmental pollutants with potential adverse health effects. For instance, PFAS compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) have been widely detected in the aquatic environment and are known for their bioaccumulative properties and toxicity. Research has focused on understanding their distribution, toxicology, and the health risks they pose, including carcinogenicity, reproductive impairment, and developmental neurotoxicity. Efforts to identify and assess human exposure risks are considered essential due to their widespread presence and persistence in the environment (Quinete et al., 2014).
Chemical Analysis and Environmental Fate
The analysis of PFAS and related compounds involves developing methodologies to detect and quantify their presence in environmental samples, including water, soil, and biota. Studies have been dedicated to bridging knowledge gaps on the environmental fate and effects of these compounds, focusing on microbial degradation pathways, half-lives, and novel degradation intermediates. This research is critical for evaluating the environmental impact of PFAS and for the development of regulations and remediation strategies to address their persistence (Liu & Mejia Avendaño, 2013).
Challenges and Future Directions
The challenges posed by PFAS in the environment, including their removal from water and the impact of organic matter on their adsorption and degradation, highlight the need for continued research. Future studies are suggested to focus on more sustainable alternatives to PFAS, understanding their bioaccumulation, and developing effective strategies for their removal and degradation. The complexity of their behavior in the environment underscores the importance of multidisciplinary approaches to address the risks associated with PFAS and related compounds (Gagliano et al., 2019).
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c1-9-11(13)4-3-5-12(9)20(17,18)14-7-6-10(8-14)19(2,15)16/h3-5,10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDLNTHBVUMVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-cyanophenyl)sulfanyl]acetamide](/img/structure/B2430083.png)

![Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B2430087.png)
![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)


![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)




